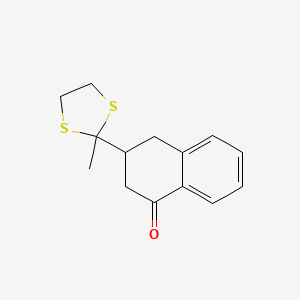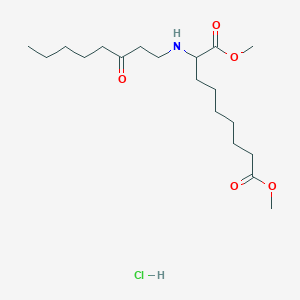
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride typically involves a multi-step process. One common method includes the alkylation of enolate ions, followed by the formation of the desired ester through esterification reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and yield. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate signaling pathways, affecting cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride include:
- Dimethyl azelate
- Dimethyl nonanedioate
- Methyl azelate
- Nonanedioic acid dimethyl ester .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in research and industry .
Propriétés
Numéro CAS |
63711-27-3 |
|---|---|
Formule moléculaire |
C19H36ClNO5 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride |
InChI |
InChI=1S/C19H35NO5.ClH/c1-4-5-8-11-16(21)14-15-20-17(19(23)25-3)12-9-6-7-10-13-18(22)24-2;/h17,20H,4-15H2,1-3H3;1H |
Clé InChI |
GOXSYVDIJQNCBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCNC(CCCCCCC(=O)OC)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


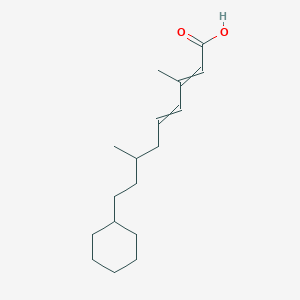


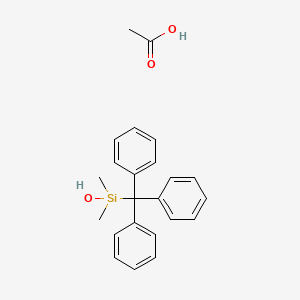

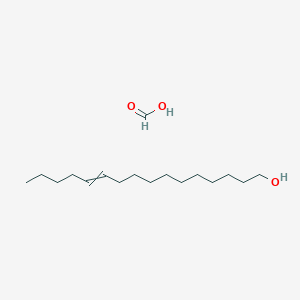

![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
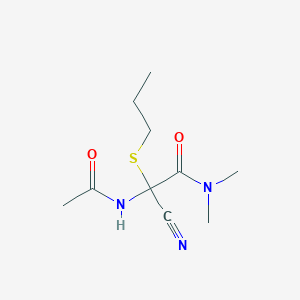
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
